molecular formula C5H7N3O2S B1278703 4-Amino-3-pyridinesulfonamide CAS No. 75903-62-7

4-Amino-3-pyridinesulfonamide

Cat. No. B1278703
CAS RN: 75903-62-7
M. Wt: 173.2 g/mol
InChI Key: UYHJMFCJYZHINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-pyridinesulfonamide derivatives are a class of compounds that have been extensively studied due to their potential pharmacological properties and their role as intermediates in the synthesis of more complex molecules. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring, which is a common motif in many drugs and pharmaceuticals. The interest in these compounds is driven by their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of 4-Amino-3-pyridinesulfonamide derivatives often involves multi-step reactions starting from various pyridine precursors. For instance, one derivative was synthesized using a condensation reaction between pyridine-4-carboxaldehyde and sulfadiazine . Another approach involved chlorination, ammonolysis, condensation, and purification steps starting from 4-hydroxy-3-pyridinesulfuric acid, which resulted in an improved total yield of 75% . These synthetic routes are crucial for producing the desired sulfonamide derivatives with high purity and yield, which are essential for further biological testing and potential therapeutic applications.

Molecular Structure Analysis

The molecular structures of these derivatives have been elucidated using various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy . Crystallographic studies have also been conducted to understand the hydrogen bonding and molecular packing of pyridinesulfonamide functional groups . These structural investigations provide insights into the molecular conformations and interactions that are important for their biological activity and stability.

Chemical Reactions Analysis

4-Amino-3-pyridinesulfonamide derivatives can participate in various chemical reactions, forming complexes with metals or undergoing further functionalization. For example, Co(II) and Ni(II) complexes containing a sulfapyridine Schiff base derivative were synthesized and their structures were characterized . Additionally, reactions with methyl acetylpyruvate have been used to prepare pyrrolo[3,4-c]pyridines, demonstrating the versatility of these compounds in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-pyridinesulfonamide derivatives, such as solubility, melting points, and basicity, are influenced by the substituents on the pyridine ring. For instance, the introduction of a diethylamino group at the 4-position of the pyridine ring significantly increases the basicity of the compound . The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds have also been calculated to predict their pharmacokinetic behavior . These properties are critical for the development of these compounds as potential therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Techniques : 4-Amino-3-pyridinesulfonamide and its derivatives are synthesized through various processes like chlorination, ammonolysis, and condensation, using raw materials like 4-hydroxy-3-pyridinesulfuric acid. These methods aim to increase yield and simplify procedures (Zhang De-jun, 2006) (N. Pei, 2002).

  • Structural Analysis : Studies on crystal structures of pyridinesulfonamides help understand their hydrogen bonding and molecular packing, which is crucial for pharmaceutical applications and as ligands in metal–organic frameworks (Kalyanachakravarthi Akiri et al., 2012).

Applications in Cancer Research

  • Anticancer Activity : Derivatives of 4-Amino-3-pyridinesulfonamide have shown promise in inhibiting cancer cell growth, with some compounds demonstrating significant efficacy against specific cancer cell lines, including breast cancer (M. Ghorab, M. Al-Said, 2012) (T. Owa et al., 2002).

  • Carbonic Anhydrase Inhibitors : Certain 4-substituted-3-pyridinesulfonamides have been found effective as inhibitors of carbonic anhydrase isozymes, which are relevant in cancer research due to their association with various tumor types (Z. Brzozowski et al., 2010).

Photophysicochemical Research

  • Photophysicochemical Properties : The photophysical and photochemical properties of zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units have been explored for their potential applications in photocatalysis and photodynamic therapy (Gülen Atiye Öncül et al., 2021) (Gülen Atiye Öncül et al., 2022).

Neurological Research

  • Impact on Demyelinated Axons : Studies on 4-aminopyridine, a related compound, reveal insights into its effects on demyelinated axons, synapses, and muscle tension, offering potential applications in treating neurological disorders like multiple sclerosis (K. Smith et al., 2000).

Drug Discovery and Development

  • Inhibitory Activity in Drug Design : Research includes the synthesis and testing of compounds with 4-Amino-3-pyridinesulfonamide structures for inhibitory activity against various biological targets, aiding in the development of potential drug candidates (M. Bozdağ et al., 2014) (R. Stearns et al., 2002).

  • Anticancer and Anticholinesterase Agents : New hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide were studied as dual inhibitors of acetyl- and butyrylcholinesterase, with potential for Alzheimer’s disease treatment (G. Makhaeva et al., 2020).

Other Applications

  • Coordination Compounds and Catalysis : The synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes offer insights into potential applications in catalysis and material science (H. Hasan et al., 2003).

Safety And Hazards

4-Amino-3-pyridinesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Amino-3-pyridinesulfonamide were not found in the available literature, there is ongoing research into the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-aminopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHJMFCJYZHINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450392
Record name 4-Amino-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-pyridinesulfonamide

CAS RN

75903-62-7
Record name 4-Amino-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75903-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Azido-pyridine-3-sulfonic acid amide (3.75 g, 18.83 mmol) was dissolved in methanol (80 mL). Sodium borohydride (0.712 g, 18.83 mmol) was carefully added portionwise. Vigorous effervescence was observed. The mixture continued to stir at 25° C. for 25 min. The mixture was concentrated in vacuo to a thick yellow sludge. The residue was dissolved in a mixture of ethyl acetate (200 mL) and saturated aqueous ammonium chloride solution (200 mL). The aqueous layer was back extracted with ethyl acetate (6×200 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford the desired product, 4-amino-pyridine-3-sulfonic acid amide (1.8 g, 10.4 mmol, 55%), as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ: 6.63 (2H, bs), 6.68 (1H, d, J=5.4 Hz), 7.40 (2H, bs), 8.06 (1H, d, J=5.5 Hz), 8.43 (1H, s).
Name
4-Azido-pyridine-3-sulfonic acid amide
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.712 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15 g of 4-chloropyridine-3-sulfonamide are dissolved in 150 cm3 of concentrated aqueous ammonia. The clear solution is saturated with a stream of gaseous ammonia for exactly half an hour before being introduced into a sealed tube. The tube is placed at 150° C. for 18 hours.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.